molecular formula C22H21D6FN3NaO6S B1191677 Rosuvastatin D6 Sodium

Rosuvastatin D6 Sodium

Número de catálogo B1191677
Peso molecular: 509.56
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rosuvastatin D6 Sodium is deuterium labeled Rosuvastatin, which is a competitive inhibitor of HMG-CoA reductase with IC50 of 11 nM.

Aplicaciones Científicas De Investigación

  • Transporter Interactions and Drug-Drug Interactions

    Rosuvastatin is known to interact with multiple transporters like OATP1B1, OATP1B3, and others. It is often used as a probe substrate in clinical drug-drug interaction studies to investigate transporter inhibition. For instance, the interaction with the calcium receptor antagonist Ronacaleret showed an unexpected decrease in Rosuvastatin exposure, suggesting decreased absorption and/or enhanced first-pass elimination due to transporter interactions (Johnson et al., 2017).

  • Therapeutic Effects in Metabolic Disorders

    Rosuvastatin has been shown to lower serum cholesterol levels, improve atherogenic index, and cardiac risk index. Additionally, it positively impacts glucose tolerance and reduces fat tissue weight and adipocyte size. These effects are indicative of its potential in managing metabolic disorders related to type 2 diabetes (Lee et al., 2016).

  • Vascular Effects in Hypertensive Models

    In hypertensive rat models, Rosuvastatin showed a reduction in arterial pressure and total peripheral resistance. It also improved systemic and regional hemodynamics, independent of cholesterol levels, indicating its potential in cardiovascular disease management (Sušić et al., 2003).

  • Drug Safety Evaluation

    Rosuvastatin has been evaluated extensively for its efficacy and adverse event profile. It is deemed safe and effective in treating multiple forms of dyslipidemia across diverse patient populations. Its interaction profile is favorable, given its minimal dependence on cytochrome P450 3A4-dependent metabolism (Toth & Dayspring, 2011).

  • Formulation Research

    Efforts to enhance Rosuvastatin's solubility and bioavailability, especially for pediatric and geriatric patients, have led to the development of fast-dissolving tablet formulations. These formulations aim to improve patient compliance while maintaining therapeutic benefits (Singh et al., 2014).

  • Vascular Endothelial Effects

    Studies indicate Rosuvastatin's role in upregulating PPARgamma in vascular endothelium, which could contribute to its vasculoprotective effects. This upregulation might be crucial in managing conditions like obesity-related hypertension and dyslipidemia (Desjardins et al., 2008).

  • Pharmacokinetic Parameter Prediction

    Research into the prediction of Rosuvastatin pharmacokinetic parameters highlights the significance of understanding individual variations in drug therapy, which is essential for optimizing safety and efficacy (Silveira et al., 2021).

  • Degradation Study

    Investigating the degradation products of Rosuvastatin under gamma radiation conditions has provided insights into its stability and potential implications for storage and usage (Dončević et al., 2021).

Propiedades

Nombre del producto

Rosuvastatin D6 Sodium

Fórmula molecular

C22H21D6FN3NaO6S

Peso molecular

509.56

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.